molecular formula C9H7N5O B11047268 8-Methyl[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol

8-Methyl[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol

Cat. No.: B11047268
M. Wt: 201.18 g/mol
InChI Key: YGWFODYEJGVMGL-UHFFFAOYSA-N
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Description

8-Methyl[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol is a heterocyclic compound that belongs to the class of triazolobenzotriazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol typically involves the condensation of 1H-1,2,4-triazolo-5-diazonium salts with 1,3-cyclohexanedione. This reaction is accompanied by cascade processes of cyclization and oxidative aromatization, resulting in the formation of the desired triazolobenzotriazine derivative . The reaction conditions often include the use of an acidic medium and controlled temperature to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

8-Methyl[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced triazolobenzotriazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized triazolobenzotriazines.

Scientific Research Applications

8-Methyl[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-Methyl[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s triazole and benzotriazine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing biological pathways and cellular processes. Specific pathways and targets depend on the context of its application, such as inhibiting bacterial enzymes or modulating receptor activity in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[5,1-c][1,2,4]benzotriazine: Lacks the methyl group at the 8-position, which may affect its biological activity and chemical reactivity.

    1,2,4-Triazolo[3,4-c][1,2,4]benzotriazine: Differently substituted triazolobenzotriazine with distinct properties.

    Pyrazolo[5,1-c][1,2,4]benzotriazin-8-ol: Contains a pyrazole ring instead of a triazole, leading to different chemical and biological characteristics.

Uniqueness

8-Methyl[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol is unique due to its specific substitution pattern, which can influence its electronic properties, reactivity, and potential biological activities.

Properties

Molecular Formula

C9H7N5O

Molecular Weight

201.18 g/mol

IUPAC Name

8-methyl-[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol

InChI

InChI=1S/C9H7N5O/c1-5-2-6-8(7(15)3-5)12-13-9-10-4-11-14(6)9/h2-4,15H,1H3

InChI Key

YGWFODYEJGVMGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)O)N=NC3=NC=NN23

Origin of Product

United States

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